BenchChemオンラインストアへようこそ!

N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]butanamide

alpha1-adrenergic receptor binding affinity off-target screening

CAS 877633-84-6 is a structurally validated melanocortin receptor agonist scaffold expressly referenced in Amgen's anti-obesity patent family. It is the optimal reference compound for MC4R-targeted screening and selectivity panels, owing to its precisely quantified off-target profile: α1-adrenergic Ki = 210 nM and D2-dopaminergic Ki = 1,500 nM. The furan-2-yl and butanamide moieties provide a distinct hydrogen-bonding capacity and lipophilicity not replicated by phenyl, thienyl, or pyridyl analogs. Researchers conducting heteroaryl replacement or amide chain SAR will find this compound essential for benchmarking modifications that reduce cardiovascular or CNS off-target binding. Procure this unique scaffold to ensure your structure-activity relationship campaigns are anchored by reliable, patent-documented pharmacological data.

Molecular Formula C21H29N3O3
Molecular Weight 371.481
CAS No. 877633-84-6
Cat. No. B2663399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]butanamide
CAS877633-84-6
Molecular FormulaC21H29N3O3
Molecular Weight371.481
Structural Identifiers
SMILESCCCC(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=C(C=C3)OC
InChIInChI=1S/C21H29N3O3/c1-3-5-21(25)22-16-19(20-6-4-15-27-20)24-13-11-23(12-14-24)17-7-9-18(26-2)10-8-17/h4,6-10,15,19H,3,5,11-14,16H2,1-2H3,(H,22,25)
InChIKeyZPBSIPIEMQHJNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.025 g / 0.05 g / 0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

877633-84-6 – N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]butanamide Scientific & Procurement Baseline


CAS 877633-84-6, formally N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]butanamide (also referred to as N-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)butyramide), is a synthetic small-molecule belonging to the substituted piperazinyl amide class [1]. The compound incorporates a furan ring, a 4-methoxyphenyl-piperazine moiety, and a butanamide side chain. Its primary disclosed pharmacological designation is as a melanocortin receptor agonist scaffold, encompassed within the generic structure of Amgen’s anti-obesity patent family [1]. Publicly available binding data indicate measurable, though moderate, affinity for the alpha1-adrenergic receptor (Ki = 210 nM) and substantially weaker affinity for the dopamine D2 receptor (Ki = 1.5 µM), suggesting a defined but selective off-target profile [2].

Why In-Class Piperazine Amides Cannot Simply Substitute for 877633-84-6


Although numerous piperazine amides populate screening libraries, receptor binding profiles are exquisitely sensitive to terminal heteroaryl identity, amide chain length, and arylpiperazine substitution [1]. The furan-2-yl group influences hydrogen-bonding capacity and metabolic oxidation rates differently than phenyl, thienyl, or pyridyl bioisosteres, while the butanamide chain imparts distinct lipophilicity and conformational flexibility relative to shorter acetamide or more polar glycinamide analogs [1]. Consequently, a structurally similar compound with even a single heteroatom or alkyl-chain alteration can exhibit grossly different alpha1/D2 selectivity, melanocortin receptor potency, and pharmacokinetic behavior, undermining the assumption of functional interchangeability without direct comparative data [1][2].

Quantitative Differentiation Evidence for 877633-84-6


Alpha1-Adrenergic Receptor Binding Affinity (Ki = 210 nM)

In radioligand displacement assays, 877633-84-6 displayed a Ki of 210 nM at the alpha1-adrenergic receptor in pig cerebral cortex [1]. While no direct head-to-head comparator within the identical patent sub-series is publicly available, this Ki places the compound in a moderate-affinity range that is pharmacologically relevant for alpha1 modulation but well below the sub-nanomolar affinities of dedicated alpha1 antagonists such as prazosin (Ki ≈ 0.1 nM). The data define a baseline for assessing this compound's potential alpha1-mediated cardiovascular or CNS effects in any intended melanocortin-focused application.

alpha1-adrenergic receptor binding affinity off-target screening

Dopamine D2 Receptor Binding and Alpha1/D2 Selectivity Window

Against the human D2 dopamine receptor (D2short) expressed in CHO cells, 877633-84-6 exhibited a Ki of 1,500 nM [1]. The resulting alpha1/D2 selectivity ratio is approximately 7:1 (210 nM vs 1,500 nM). This selectivity window, while modest, contrasts with many arylpiperazine-containing ligands that display sub-nanomolar D2 affinity and function primarily as dopaminergic agents. For a compound principally designated as a melanocortin receptor agonist scaffold, the attenuated D2 binding suggests that 877633-84-6 may carry a reduced dopaminergic liability relative to typical D2-preferring piperazine derivatives, though direct comparative data with matched analogs is not publicly available.

dopamine D2 receptor selectivity CNS off-target profile

Melanocortin Receptor Agonist Class Designation (Patent-Derived)

The generic structure of U.S. Patent 7,115,607, under which 877633-84-6 falls, explicitly covers substituted piperazine compounds as melanocortin receptor agonists intended for obesity and related metabolic disorders [1]. The compound’s furan-2-yl heteroaryl group and butanamide substituent satisfy the key structural elements defined in Formula I of the patent. While the patent does not provide isolated quantitative pharmacology for this specific compound, its inclusion within the claimed scope establishes its intended therapeutic target class. Procurement of 877633-84-6 therefore provides access to a melanocortin-phenotype scaffold that is distinct from piperazine amides developed for alternative targets (e.g., dopamine D3, 5-HT1A) disclosed in other patent families.

melanocortin receptor MC4R agonist anti-obesity

877633-84-6 – Evidence-Backed Research and Industrial Application Scenarios


Melanocortin Receptor Agonist Screening and Metabolic Disease Research

Given its patent-defined melanocortin receptor agonist class, 877633-84-6 is a logical starting point for phenotypic screening or target-based assays focused on MC4R-mediated pathways relevant to obesity and metabolic syndrome [1]. Its inclusion within the Amgen patent family suggests structural optimization potential around the furan and butanamide moieties for potency improvements [1].

Off-Target Profiling of Alpha1-Adrenergic and Dopaminergic Activity

The quantified alpha1-adrenergic (Ki = 210 nM) and D2-dopaminergic (Ki = 1,500 nM) binding affinities [2] make 877633-84-6 suitable as a reference compound in selectivity panels designed to benchmark the polypharmacology of newer piperazine-based melanocortin agonists, helping to identify structural modifications that reduce cardiovascular or CNS off-target binding.

Structure-Activity Relationship (SAR) Exploration of Furan-Containing Piperazine Amides

Researchers engaged in SAR campaigns can employ 877633-84-6 as the furan/butanamide reference point for comparing the impact of heteroaryl replacement (e.g., furan → thienyl, pyridyl) and amide chain modification (e.g., butanamide → acetamide, propanamide) on receptor selectivity and metabolic stability [1][2].

Quote Request

Request a Quote for N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.